molecular formula C8H9BrN2O3S B2563380 4-Bromobenzenesulfonylacetamide oxime CAS No. 886499-72-5

4-Bromobenzenesulfonylacetamide oxime

Cat. No.: B2563380
CAS No.: 886499-72-5
M. Wt: 293.14
InChI Key: KTQWXNJMOWWYAO-UHFFFAOYSA-N
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Description

Contextualization within the broader class of oxime compounds and their synthetic versatility.

Oximation is a well-established reaction in organic chemistry, typically involving the condensation of an aldehyde or a ketone with hydroxylamine. researchgate.netresearchgate.net This process is valued for the characterization and purification of carbonyl compounds. researchgate.net The resulting oximes are not merely stable derivatives but are highly versatile synthetic intermediates. nsf.gov

The reactivity of oximes is multifaceted. The carbon-nitrogen double bond (C=N) and the hydroxyl group (-OH) are sites for various chemical transformations. O-substituted oximes are a closely related family of compounds. nih.gov The N-O bond in oximes can undergo fragmentation, often facilitated by transition metals or photochemical methods, to generate reactive iminyl radicals. nsf.gov These radicals are valuable intermediates for the synthesis of nitrogen-containing heterocycles, amino alcohols, and amines. nsf.gov

Furthermore, oximes can be converted into a range of other functional groups. For instance, they can be rearranged to amides via the Beckmann rearrangement, reduced to amines, or dehydrated to nitriles. nih.gov This synthetic flexibility makes oximes valuable building blocks in the construction of complex organic molecules. nsf.gov

Significance of the bromophenyl and sulfonylacetamide moieties in chemical design and reactivity.

The inclusion of specific functional groups, or moieties, within a molecule is a deliberate aspect of chemical design, aimed at imparting desired properties and reactivity. In 4-Bromobenzenesulfonylacetamide oxime, the bromophenyl and sulfonylacetamide moieties play crucial roles.

The Bromophenyl Moiety: The presence of a bromine atom on the phenyl ring significantly influences the electronic properties of the molecule. Bromine acts as an electron-withdrawing group through induction, while also being a deactivating, ortho-, para-directing group in electrophilic aromatic substitution reactions. The 4-bromo (para) substitution pattern is common in synthetic chemistry. The carbon-bromine bond also serves as a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for carbon-carbon and carbon-heteroatom bond formation. This allows for the elaboration of the aromatic core, making bromophenyl-containing compounds valuable intermediates in the synthesis of more complex structures, including pharmaceuticals and functional materials.

The Sulfonylacetamide Moiety: The sulfonyl group (-SO2-) is a strong electron-withdrawing group, which can influence the acidity of adjacent protons and the reactivity of neighboring functional groups. Sulfonamides, which contain the -SO2NH- linkage, are a well-known class of compounds with a wide range of biological activities and are prevalent in many pharmaceutical agents. researchgate.net The acetamide (B32628) portion of the moiety introduces a carbonyl group and an additional nitrogen atom, providing further sites for chemical modification and potential hydrogen bonding interactions. The combination of the sulfonyl and acetamide groups creates a unique electronic and structural environment that can be exploited in further synthetic transformations. For instance, 4-bromobenzenesulfonyl chloride is a widely used reagent for introducing the 4-bromobenzenesulfonyl group into molecules, often by reaction with amines to form sulfonamides. cymitquimica.comsolubilityofthings.com

The integration of the versatile oxime functionality with the electronically significant bromophenyl and sulfonylacetamide moieties in this compound presents a molecule with considerable potential for further exploration in the field of organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQWXNJMOWWYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=NO)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)C/C(=N/O)/N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromobenzenesulfonylacetamide Oxime

Condensation Reactions with Hydroxylamine Derivatives

The most direct and widely utilized method for the synthesis of oximes is the condensation reaction between a carbonyl compound and a hydroxylamine derivative. nih.govbyjus.com For 4-Bromobenzenesulfonylacetamide oxime, this involves the reaction of its corresponding α-ketoacetamide precursor with hydroxylamine.

Optimized reaction conditions and strategies for enhanced yields, including solvent-free and microwave-assisted approaches.

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign protocols. For oxime synthesis, several optimized strategies have emerged to enhance yields and reduce reaction times.

Solvent-Free and Grindstone Chemistry: Solvent-free reaction conditions, often facilitated by grinding (mechanochemistry), offer a green alternative to traditional solvent-based methods. d-nb.infonih.gov This approach minimizes waste and can lead to significantly shorter reaction times and higher yields. nih.gov For the synthesis of this compound, grinding the corresponding keto-precursor with hydroxylamine hydrochloride and a solid catalyst, such as Bismuth(III) oxide (Bi₂O₃), could provide the target oxime efficiently. d-nb.info This method has been successfully applied to a broad spectrum of aldehydes and ketones, often resulting in quantitative yields in minutes. d-nb.info

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for accelerating reaction rates. nih.gov This technique has been successfully applied to the synthesis of oximes derived from β-keto sulfones. semanticscholar.org The reaction of a precursor like 4-Bromobenzenesulfonyl-2-oxo-acetamide with hydroxylamine hydrochloride can be performed under microwave irradiation, often in a solvent like ethanol or even under solvent-free conditions. semanticscholar.orgmdpi.com This approach typically reduces reaction times from hours to minutes and improves yields compared to conventional heating. semanticscholar.orgmdpi.com

Below is a table summarizing typical conditions for these advanced synthetic approaches, based on analogous compounds.

MethodCatalyst/ReagentConditionsTypical Reaction TimeTypical Yield (%)Reference
Grindstone Bi₂O₃Solvent-free, room temp.1.5 - 3 min90-98% d-nb.infonih.gov
Microwave NoneEthanol, Reflux1 min80-88% semanticscholar.org
Microwave TiO₂Solvent-free5 min>95% mdpi.com

Analysis of steric and electronic factors influencing synthetic efficiency and product selectivity.

The efficiency of oxime formation is governed by the electrophilicity of the carbonyl carbon and steric hindrance around the reaction center.

Electronic Factors: The precursor to this compound contains a highly electron-withdrawing 4-bromobenzenesulfonyl group. This group significantly increases the electrophilicity of the adjacent carbonyl carbon through a negative inductive effect (-I effect), making it more susceptible to nucleophilic attack by hydroxylamine. This enhanced reactivity generally leads to faster reaction rates compared to simple alkyl ketones. Aromatic aldehydes and ketones bearing electron-donating groups are readily converted, while those with electron-withdrawing groups can also be efficiently transformed into oximes. mdpi.com

Steric Factors: Steric hindrance around the carbonyl group can impede the approach of the nucleophile (hydroxylamine), thereby slowing the reaction rate. In the case of the 4-Bromobenzenesulfonylacetamide precursor, the steric bulk is not exceptionally large, suggesting that steric hindrance is unlikely to be a major impediment to the reaction. Ketones generally react slower than aldehydes due to greater steric hindrance and reduced electrophilicity, but the electronic activation by the sulfonyl group is expected to ensure an efficient transformation. orientjchem.org

Detailed mechanistic elucidation of oxime formation, including nucleophilic attack, tetrahedral intermediate formation, proton transfer sequences, and dehydration steps.

The formation of an oxime from a carbonyl compound proceeds through a well-established addition-elimination mechanism. The reaction is pH-dependent and typically catalyzed by weak acid. byjus.comchemtube3d.com

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of hydroxylamine (H₂NOH) attacking the electrophilic carbonyl carbon of the 4-Bromobenzenesulfonylacetamide precursor. This forms a new carbon-nitrogen bond. chemtube3d.commasterorganicchemistry.com

Tetrahedral Intermediate Formation: This nucleophilic attack results in the formation of a dipolar tetrahedral intermediate, often called a carbinolamine. The oxygen atom of the original carbonyl group now carries a negative charge, while the nitrogen atom bears a positive charge. masterorganicchemistry.com

Proton Transfer: A series of rapid proton transfers occurs. The negatively charged oxygen is protonated (typically by a solvent molecule or a weak acid catalyst), and the positively charged nitrogen is deprotonated, leading to a neutral carbinolamine intermediate. chemtube3d.com

Dehydration: The oxygen of the hydroxyl group on the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination: The lone pair on the nitrogen atom then helps to expel the water molecule, forming a carbon-nitrogen double bond (C=N). A final deprotonation step yields the stable oxime product and regenerates the acid catalyst. chemtube3d.commasterorganicchemistry.com

Alternative Oxidative Routes to Oxime Formation

Beyond direct condensation, oximes can be synthesized through oxidative methods starting from different precursors. These routes provide alternative synthetic strategies that can be advantageous depending on the availability of starting materials.

Oxidation of precursor amines or alcohols to the oxime functionality.

From Primary Amines: A potential synthetic route to this compound could involve the oxidation of a corresponding primary amine precursor. Various oxidizing agents can achieve this transformation. For instance, meta-Chloroperoxybenzoic acid (m-CPBA) has been used for the rapid and high-yield oxidation of aliphatic amines to oximes at room temperature. nih.govorganic-chemistry.org

From Primary Alcohols: Alternatively, a one-pot oxidation-oximation reaction can be employed, starting from a primary alcohol. thieme-connect.comresearchgate.net In this tandem process, the alcohol is first oxidized to the corresponding aldehyde in situ, which is then immediately trapped by hydroxylamine to form the oxime. thieme-connect.com Reagents like manganese dioxide (MnO₂) are effective for oxidizing activated primary alcohols (e.g., benzylic) which then react with hydroxylamine hydrochloride to yield the final oxime product. thieme-connect.comresearchgate.net This method avoids the isolation of potentially unstable or volatile aldehyde intermediates.

PrecursorReagentConditionsProductReference
Primary Aminem-CPBAEthyl Acetate, RT, 20 minOxime nih.govorganic-chemistry.org
Primary AlcoholMnO₂, NH₂OH·HClCH₂Cl₂, RefluxOxime thieme-connect.com

Iron-catalyzed decarboxylative C-N coupling reactions for oxime synthesis.

Modern catalysis offers novel pathways for C-N bond formation. An efficient, visible-light-driven, iron-catalyzed decarboxylative C-N coupling reaction has been developed for the synthesis of oximes. organic-chemistry.org This method couples alkyl carboxylic acids with sodium nitrite (NaNO₂) under mild, photosensitizer-free conditions. organic-chemistry.org

For the synthesis of this compound, this would involve a precursor carboxylic acid. This reaction proceeds with broad functional group tolerance, making it an attractive and modern alternative for complex molecule synthesis. organic-chemistry.org Iron catalysis is particularly advantageous due to iron's low cost, low toxicity, and environmental friendliness. nih.govwindows.net

Strategies for Stereochemical Control during Synthesis

The stereochemical configuration of the oxime functional group in this compound is a critical aspect of its synthesis, with the E and Z isomers potentially exhibiting different properties and reactivity. Control over the formation of these isomers is a significant objective in synthetic organic chemistry. Generally, the synthesis of oximes can lead to a mixture of E and Z isomers, or predominantly the thermodynamically more stable E isomer. organic-chemistry.orgnih.govnih.gov Advanced synthetic methodologies, however, offer strategies to selectively obtain the desired stereoisomer.

Methods for controlling E/Z isomerism in oxime synthesis.

The stereochemical outcome of the reaction between a carbonyl compound and hydroxylamine to form an oxime can be influenced by several factors, including the reaction conditions and the use of specific catalysts. While direct studies on this compound are not extensively documented, principles derived from the synthesis of other oximes, particularly those bearing electron-withdrawing groups, can be applied.

One of the primary factors influencing the E/Z ratio is thermodynamic versus kinetic control. The E isomer is often the thermodynamically more stable product due to reduced steric hindrance. researchgate.net To achieve a higher proportion of the less stable Z isomer, kinetically controlled conditions, such as lower reaction temperatures, may be employed. However, the interconversion between the two isomers can be catalyzed by the reagents used for the synthesis itself, making temperature a critical parameter to control. researchgate.net

Catalysis plays a pivotal role in directing the stereoselectivity of oxime synthesis. For instance, the use of certain metal salts has been shown to afford high stereoselectivity. A combination of copper(II) sulfate (CuSO₄) and potassium carbonate (K₂CO₃) has been reported to catalyze the highly stereoselective conversion of aldehydes and ketones to their corresponding oximes under mild conditions. researchgate.net The specific catalyst system can influence the preferred formation of one isomer over the other.

Furthermore, the pH of the reaction medium can also affect the isomer ratio. Acidic or basic conditions can facilitate the isomerization of the initially formed oxime mixture to the thermodynamically favored isomer. Therefore, careful control of pH is essential for isolating a specific stereoisomer, especially the less stable one. A process involving the treatment of a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions has been used to selectively precipitate the E isomer as an immonium complex, which can then be neutralized to yield the pure E isomer. google.com

The choice of solvent can also play a role in the stereochemical outcome, although this is often less pronounced than the effects of temperature and catalysis. The solvent can influence the transition state energies of the competing pathways leading to the E and Z isomers.

MethodKey ParametersExpected OutcomeGeneral Applicability
Thermodynamic ControlHigher reaction temperatures, prolonged reaction timesPredominantly the more stable E-isomerWidely applicable for obtaining the thermodynamically favored isomer
Kinetic ControlLow reaction temperatures, short reaction timesPotential for higher yields of the less stable Z-isomerRequires careful optimization to prevent isomerization
CatalysisUse of specific catalysts (e.g., CuSO₄/K₂CO₃)High stereoselectivity for either the E or Z isomer depending on the catalystCatalyst-dependent and may require screening for optimal results
pH ControlMaintaining a specific pH range during the reaction and workupCan prevent isomerization and help isolate the desired isomerImportant for both kinetic and thermodynamic control strategies
Acid-Mediated Isomerization/PrecipitationTreatment with protic or Lewis acids under anhydrous conditionsSelective isolation of the E-isomerEffective for separating E/Z mixtures of aryl alkyl oximes

Photoisomerization techniques for targeted Z-isomer formation.

While traditional synthetic methods often favor the formation of the E-isomer of oximes, photochemical techniques provide a powerful tool for accessing the generally less stable Z-isomer. organic-chemistry.orgnih.govnih.gov Photoisomerization involves the irradiation of a solution of the oxime with light of a specific wavelength, which can induce the conversion of the E-isomer to the Z-isomer. This method is particularly valuable as it can often be performed under mild conditions and can provide high yields of the desired Z-isomer.

Visible-light-mediated photoisomerization has emerged as a particularly advantageous technique. organic-chemistry.orgnih.govnih.gov This approach typically employs a photocatalyst, such as an iridium-based complex, that absorbs visible light and then transfers the energy to the oxime. organic-chemistry.org This energy transfer promotes the oxime to an excited state where rotation around the C=N double bond becomes possible, leading to isomerization. Upon relaxation back to the ground state, a mixture of E and Z isomers is obtained, often with a significant enrichment of the Z-isomer. The process is driven by a triplet energy transfer (EnT) mechanism. organic-chemistry.org

The efficiency and selectivity of the photoisomerization can be influenced by several factors, including the choice of photocatalyst, the solvent, and the wavelength of light used. The reaction is tolerant of a wide range of functional groups, which is a significant advantage for the synthesis of complex molecules. nih.gov For aryl oximes, the electronic properties of the substituents on the aromatic ring can influence the efficiency of the isomerization, but the method has been shown to be effective for both electron-rich and electron-poor systems. nih.gov

The general procedure for such a photoisomerization involves dissolving the starting E-oxime (or an E/Z mixture) and a catalytic amount of the photosensitizer in a suitable solvent, followed by irradiation with a visible light source (e.g., a blue LED) under an inert atmosphere until the photostationary state is reached. organic-chemistry.org The resulting mixture can then be purified to isolate the Z-isomer.

TechniqueKey ComponentsMechanismAdvantagesTypical Z/E Ratios Achieved
Visible-Light PhotoisomerizationE-oxime, Photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆), Visible light source (e.g., blue LED)Triplet Energy Transfer (EnT)Mild reaction conditions, high functional group tolerance, access to thermodynamically less stable isomerCan exceed 20:1 in favor of the Z-isomer for some oximes nih.gov

Chemical Reactivity and Transformation Pathways of 4 Bromobenzenesulfonylacetamide Oxime

Rearrangement Reactions

The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime into an N-substituted amide. adichemistry.comwikipedia.orgorganic-chemistry.org For 4-Bromobenzenesulfonylacetamide oxime, this rearrangement would involve the migration of a group from the carbon to the nitrogen atom of the oxime, leading to the formation of an amide. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted 1,2-shift of the group that is anti-periplanar to the leaving group on the nitrogen. wikipedia.orgtestbook.comstackexchange.com

The stereochemistry of the starting oxime is therefore crucial in determining the product of the Beckmann rearrangement. wikipedia.orgambeed.com this compound can exist as two geometric isomers, (E) and (Z). The group that migrates will be the one positioned anti to the hydroxyl group.

Possible Rearrangement Products:

Starting IsomerMigrating GroupProduct
(E)-isomer4-Bromobenzenesulfonylmethyl groupN-(4-Bromobenzenesulfonylmethyl)formamide
(Z)-isomerAmino group4-Bromobenzenesulfonylacetic acid (after hydrolysis of the intermediate)

It is important to note that under the acidic conditions typically employed for the Beckmann rearrangement, isomerization between the (E) and (Z)-oximes can occur, potentially leading to a mixture of products. wikipedia.orgambeed.com The reaction can be catalyzed by a variety of acids, including sulfuric acid, hydrochloric acid, and phosphorus pentachloride. adichemistry.comwikipedia.org

The migratory aptitude of a group in the Beckmann rearrangement is its relative ability to migrate. While the stereochemical requirement for the migrating group to be anti to the leaving group is the primary determinant, the inherent electronic properties of the potential migrating groups also play a role, especially if isomerization of the oxime is possible. testbook.comchem-station.com

In the case of this compound, the two potential migrating groups are the 4-bromobenzenesulfonylmethyl group and the amino group (or a derivative thereof depending on the exact structure). The migratory aptitude generally follows the order: aryl > alkyl > hydrogen. chem-station.com The electron-withdrawing nature of the 4-bromobenzenesulfonyl group would decrease the migratory aptitude of the methylene group attached to it. Conversely, the amino group is generally not considered a good migrating group in the classic Beckmann rearrangement.

Therefore, in a scenario where oxime isomerization allows for competition, the migration of the 4-bromobenzenesulfonylmethyl group is generally expected to be favored over the amino group, assuming the formation of the corresponding nitrilium ion is stable. However, the stereospecific nature of the concerted mechanism means that the geometry of the starting oxime is the most critical factor. stackexchange.com If the (Z)-isomer were to be selectively formed and rearranged, migration of the amino group would be forced.

Nucleophilic and Electrophilic Interactions

The sp² hybridized nitrogen atom of the oxime moiety is generally nucleophilic. nsf.gov However, direct displacement reactions at this nitrogen are not common. More typically, the nitrogen atom acts as a nucleophile, for example, in reactions with electrophiles. The lone pair of electrons on the nitrogen can participate in nucleophilic attack.

Theoretical studies have shown that in some reactions, the nucleophilic attack can proceed through the less stable but more reactive nitrone tautomer. rsc.orgresearchgate.net This tautomerism can be influenced by the presence of electron-donating groups on the oxime. researchgate.net

The imino carbon of an oxime is electrophilic, but nucleophilic addition to this carbon can be challenging due to several factors. The C=N bond is generally less polarized than a C=O bond, making it a weaker electrophile. ingentaconnect.com Furthermore, the presence of the hydroxyl group can complicate reactions.

Strategies to enhance the electrophilicity of the imino carbon and induce nucleophilic addition often involve converting the hydroxyl group into a better leaving group. masterorganicchemistry.com This can be achieved by using acid catalysts or by converting the oxime to an oxime ether or ester. ingentaconnect.com The addition of organometallic reagents to imine derivatives is a common method for forming carbon-carbon bonds, but this can be complicated by side reactions such as enolization. ingentaconnect.com For this compound, the presence of the acidic N-H protons of the acetamide (B32628) moiety could further complicate reactions involving strong bases or organometallic reagents.

Radical Chemistry of Oxime Moieties

Recent years have seen a significant increase in the exploration of the radical chemistry of oximes. beilstein-journals.orgnih.gov Sulfonyl oximes, in particular, are effective radical acceptors. orientjchem.org

The N-O bond of the oxime can undergo homolytic cleavage to generate an iminoxyl radical. beilstein-journals.orgnih.gov This can be initiated by heat, light, or a radical initiator. For this compound, the resulting iminoxyl radical would be stabilized by the adjacent sulfonyl group.

These iminoxyl radicals can participate in a variety of synthetic transformations, including:

Intermolecular additions: They can add to C=C double bonds. nih.gov

Intramolecular cyclizations: If an unsaturated moiety is present in the molecule, 5-exo-trig cyclization is a common pathway, leading to the formation of isoxazolines or cyclic nitrones. beilstein-journals.orgnih.gov

C-H functionalization: Iminoxyl radicals can be involved in cyclizations that involve C(sp³)–H bond cleavage. beilstein-journals.org

Coupling reactions: They can undergo oxidative C–O coupling with other molecules. beilstein-journals.orgnih.gov

Phenylsulfonyl oxime ethers have been shown to be efficient precursors for the radical-mediated synthesis of other oxime ethers through substitution reactions. acs.orgthieme-connect.com This suggests that this compound could potentially serve as a precursor for similar radical-based transformations.

Methods for the generation and characterization of iminoxyl radicals derived from this compound

The transformation of oximes, such as this compound, into their corresponding iminoxyl radicals is a key step for subsequent synthetic applications. These radicals are typically short-lived intermediates generated through oxidation. nih.gov A variety of oxidizing agents have been successfully employed for this purpose, ranging from transition metal compounds to metal-free oxidants. d-nb.info The choice of oxidant can be critical and may influence the subsequent reaction pathways. d-nb.info

Common methods for the generation of iminoxyl radicals include the use of:

Transition Metal Oxidants : Compounds such as Cerium(IV) ammonium nitrate, Lead(IV) acetate, and Manganese(III) acetate are effective one-electron oxidants for oximes. nih.govbeilstein-journals.org Copper(II) salts, often in combination with co-oxidants like tert-butyl hydroperoxide, have also been utilized. nih.govrsc.org

Metal-Free Oxidants : Reagents like hypervalent iodine compounds (e.g., Phenyliodine(III) diacetate) or peroxides under UV irradiation can also generate iminoxyl radicals. nih.govd-nb.info

Electrochemical Methods : Anodic oxidation provides another route to these radical intermediates. d-nb.infobeilstein-journals.org

The primary and most definitive method for the characterization of these transient species is Electron Paramagnetic Resonance (EPR) spectroscopy. beilstein-journals.org Iminoxyl radicals exhibit characteristic EPR spectra with large hyperfine splitting constants for the nitrogen nucleus (aN ≈ 28–33 G), which distinguishes them from other nitrogen-centered radicals like aminoxyl or amidoxyl radicals. nih.govbeilstein-journals.org For more stable iminoxyl radicals, IR spectroscopy can be used, which shows the disappearance of the O–H stretching vibration of the parent oxime and the appearance of a new band for the C=N–O• fragment. d-nb.infobeilstein-journals.org

Table 1: Common Oxidizing Agents for Iminoxyl Radical Generation

Oxidant ClassSpecific Examples
Transition Metal CompoundsCerium(IV) ammonium nitrate ((NH₄)₂Ce(NO₃)₆), Lead(IV) acetate (Pb(OAc)₄), Manganese(III) acetate (Mn(OAc)₃), Silver(I) oxide (Ag₂O), Copper(II) perchlorate (Cu(ClO₄)₂)
Metal-Free OxidantsPhenyliodine(III) diacetate (PhI(OAc)₂), tert-Butyl peroxide (t-BuOOt-Bu) with UV irradiation
Other MethodsAnodic Oxidation

Intramolecular cyclization pathways, leading to fused heterocyclic systems like isoxazolines and nitrones

Once generated, the iminoxyl radical derived from a suitably structured this compound precursor can undergo intramolecular reactions. nih.gov These cyclization pathways are highly valuable for the synthesis of fused heterocyclic systems. nih.gov The specific outcome is dependent on the structure of the starting material and the reaction conditions.

Two principal intramolecular pathways have been identified:

Hydrogen Atom Abstraction (HAT) : In molecules containing accessible C-H bonds, the iminoxyl radical can abstract a hydrogen atom, typically via a 1,5-HAT process, to form a carbon-centered radical. d-nb.info This new radical can then cyclize and undergo further oxidation or rearrangement to yield stable heterocyclic products like isoxazolines. d-nb.info

Addition to Double Bonds : If an alkene moiety is present within the molecule, the iminoxyl radical can add to the C=C double bond. nih.govmorressier.com This addition can occur through either the oxygen or the nitrogen atom of the radical, leading to different cyclized products. The formation of a five-membered ring is common, resulting in the creation of a C-O or C-N bond and yielding substituted isoxazolines or related nitrone structures. nih.gov

These oxidative cyclization reactions provide an efficient route to complex nitrogen- and oxygen-containing heterocycles from readily available oxime precursors. nih.gov

Intermolecular coupling and addition reactions involving oxime radicals

While intramolecular reactions are more common, iminoxyl radicals can also participate in intermolecular reactions. nih.gov These reactions typically involve the coupling of the iminoxyl radical with other radical species or its addition to suitable substrates. nih.gov

Key intermolecular processes include:

Oxidative C-O Coupling : Iminoxyl radicals can couple with carbon-centered radicals generated from other reagents. For instance, they react with β-dicarbonyl compounds in the presence of an oxidizing agent to form C-O coupling products. nih.govnih.gov The mechanism involves the generation of both the iminoxyl radical and a radical from the dicarbonyl compound, followed by their cross-coupling. nih.gov

Dimerization : In the absence of other trapping agents, iminoxyl radicals can dimerize. nih.govresearchgate.net This can occur through the formation of C-O, O-N, or N-N bonds, leading to a variety of dimeric products, although these are often unstable. nih.govd-nb.info

Reactions with Unsaturated Hydrocarbons : Some stable iminoxyl radicals can abstract hydrogen atoms from allylic or benzylic positions of unsaturated hydrocarbons. nih.gov The resulting carbon-centered radicals then couple with another iminoxyl radical to form oxime ethers. nih.gov

These intermolecular reactions, while less frequently reported than cyclizations, expand the synthetic utility of oxime radicals, allowing for the formation of new C-O and C-N bonds. nih.govnih.gov

Hydrolytic Stability

Assessment of the compound's hydrolytic stability under various aqueous conditions

Oximes, as a class, exhibit significantly greater hydrolytic stability compared to other functionalities containing a carbon-nitrogen double bond, such as imines and hydrazones. nih.govresearchgate.net This stability is particularly pronounced in aqueous environments and across a range of pH values. researchgate.netsemanticscholar.org The hydrolysis of oximes is generally found to be acid-catalyzed. nih.govnih.gov

Studies comparing isostructural oximes and hydrazones have demonstrated that the rate constant for the hydrolysis of an oxime can be nearly 1000-fold lower than that for simple hydrazones. nih.govsemanticscholar.orgnih.gov For example, at a pD of 7.0, the half-life of a model oxime was determined to be 25 days, whereas the half-life of a comparable acetylhydrazone was only 2 hours. nih.gov This inherent resistance to cleavage makes the oxime linkage a robust functional group suitable for applications requiring stability in aqueous media. researchgate.net

Table 2: Comparative Hydrolytic Stability of C=N Bonds (pD 7.0)

Compound TypeRelative Rate of HydrolysisRelative Stability
Methylhydrazone~600x faster than oximeLow
Acetylhydrazone~300x faster than oximeLow
Semicarbazone~160x faster than oximeModerate
OximeBaselineHigh

Data derived from comparative studies on isostructural compounds. nih.gov

Factors influencing the rate of hydrolysis and strategies for enhancing stability

The enhanced hydrolytic stability of the oxime linkage in this compound can be attributed to electronic factors. nih.gov The mechanism for acid-catalyzed hydrolysis involves the protonation of the nitrogen atom. nih.gov The key factor influencing the stability of oximes is the high electronegativity of the adjacent oxygen atom (χO = 3.5) compared to the nitrogen atom in hydrazones (χN = 3.0). nih.gov This electronegativity reduces the electron density on the oxime nitrogen, making it less basic and therefore less favorable to protonate, which is the rate-determining step for hydrolysis. nih.gov An alternative explanation involves resonance delocalization, which increases the negative charge density on the carbon atom of the C=N bond, reducing its electrophilicity and susceptibility to nucleophilic attack by water. nih.gov

Given that hydrolysis is acid-catalyzed, the primary strategy for enhancing the stability of an oxime is to control the pH of the aqueous environment. Maintaining neutral or slightly basic conditions will significantly slow the rate of hydrolysis. Under conditions where the pH is greater than 7, the hydrolysis of oximes is often too slow to be measured effectively over a reasonable timeframe. nih.gov

Spectroscopic and Advanced Structural Elucidation of 4 Bromobenzenesulfonylacetamide Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.

The ¹H NMR spectrum of 4-Bromobenzenesulfonylacetamide oxime is expected to exhibit distinct signals corresponding to the different types of protons in its structure. The aromatic protons on the bromophenyl ring will likely appear as a set of two doublets in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the benzene ring and the electron-withdrawing sulfonyl group. The protons of the acetamide (B32628) moiety and the oxime group will also have characteristic chemical shifts.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will produce a separate signal. The carbon atoms of the aromatic ring are expected to resonate in the δ 120-140 ppm range, with the carbon atom bonded to the bromine atom showing a characteristic shift. The carbonyl carbon of the acetamide group and the carbon of the oxime group will appear further downfield.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH (ortho to SO₂)7.8 - 8.0Doublet
Aromatic CH (ortho to Br)7.6 - 7.8Doublet
Acetamide CH₂~2.0 - 2.5Singlet
Oxime OHVariable, broad singletSinglet (broad)
Sulfonamide NHVariable, broad singletSinglet (broad)

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-Br~125
Aromatic C-S~140
Aromatic CH128 - 132
Acetamide C=O~170
Acetamide CH₂~20 - 30
Oxime C=N~150 - 160

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their ortho relationship. sdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It would be instrumental in assigning the signals of the aromatic CH groups and the acetamide CH₂ group by linking the proton signals to their corresponding carbon signals.

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H group of the oxime.

N-H Stretching: The N-H stretching vibration of the sulfonamide group is expected to appear in the range of 3200-3300 cm⁻¹. znaturforsch.com

C=N Stretching: The carbon-nitrogen double bond of the oxime group typically shows a medium to weak absorption band around 1620-1690 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) will exhibit two strong and characteristic stretching bands: an asymmetric stretch typically in the range of 1300-1350 cm⁻¹ and a symmetric stretch between 1140-1180 cm⁻¹. znaturforsch.comresearchgate.net

N-O Stretching: The nitrogen-oxygen single bond of the oxime may show a weak absorption in the 930-960 cm⁻¹ region.

Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
OximeO-H stretch3200-3600 (broad)
SulfonamideN-H stretch3200-3300
OximeC=N stretch1620-1690
SulfonylS=O asymmetric stretch1300-1350
SulfonylS=O symmetric stretch1140-1180
OximeN-O stretch930-960

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

High-resolution mass spectrometry of this compound would provide its exact molecular weight, which can be used to confirm its elemental formula (C₈H₉BrN₂O₄S). A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). mdpi.comelectronicsandbooks.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. nih.govsemanticscholar.org

Analysis of Fragmentation Pathways for Structural Insights

The structural elucidation of this compound can be significantly advanced through the analysis of its mass spectrometry fragmentation patterns. While a specific mass spectrum for this compound is not publicly available, a predictive analysis based on the fragmentation of similar sulfonamide and oxime-containing molecules allows for the postulation of its likely fragmentation pathways.

Upon electron ionization, the molecule is expected to form a molecular ion ([M]+•). The presence of bromine would be indicated by a characteristic M+2 isotopic peak with an intensity nearly equal to the molecular ion peak, owing to the natural abundance of the 79Br and 81Br isotopes.

Key fragmentation pathways anticipated for this compound would likely involve the cleavage of the bonds adjacent to the sulfonyl group, which is a common fragmentation pattern for benzenesulfonamide derivatives. The primary fragmentation events are hypothesized to be:

Cleavage of the S-N bond: This would likely result in the formation of a 4-bromobenzenesulfonyl radical and a charged acetamide oxime fragment, or vice versa. The resulting 4-bromobenzenesulfonyl cation would be a prominent peak.

Cleavage of the C-S bond: This would lead to the formation of a 4-bromophenyl radical and a sulfonylacetamide oxime cation.

Loss of the acetamide oxime moiety: Fragmentation could lead to the loss of the entire acetamide oxime group, resulting in a 4-bromobenzenesulfonyl cation.

Fragmentation within the acetamide oxime group: The acetamide oxime portion of the molecule could undergo its own characteristic fragmentation, such as the loss of hydroxyl or cyano groups.

The analysis of these fragmentation patterns would provide valuable insights into the connectivity and structural integrity of the molecule. The masses of the resulting fragment ions would be instrumental in confirming the presence of the 4-bromobenzenesulfonyl and acetamide oxime substructures.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment Ion Predicted m/z Postulated Structure
[C8H9BrN2O3S]+• 292/294 Molecular Ion
[C6H4BrSO2]+ 219/221 4-Bromobenzenesulfonyl cation
[C6H4Br]+ 155/157 4-Bromophenyl cation
[CH3C(NOH)NH2]+ 74 Acetamide oxime cation

X-ray Crystallography

X-ray crystallography would provide definitive insights into the three-dimensional structure of this compound in the solid state.

A single-crystal X-ray diffraction analysis would precisely determine the bond lengths, bond angles, and torsion angles of the molecule. This would reveal the conformation of the acetamide oxime side chain relative to the 4-bromobenzenesulfonyl group. The geometry around the sulfur atom is expected to be tetrahedral. The planarity of the benzene ring and the conformation of the oxime group (E or Z isomer) would also be unequivocally established. The presence of the heavy bromine atom would aid in the solution and refinement of the crystal structure.

Table 2: Predicted Crystallographic Data for this compound

Parameter Predicted Value/System
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P21/c)
Key Bond Lengths (Å) S-O: ~1.43, S-N: ~1.63, S-C: ~1.76, C-Br: ~1.90
Key Bond Angles (°) O-S-O: ~120, O-S-N: ~107, C-S-N: ~107

Analysis of intermolecular interactions, including hydrogen bonding networks and crystal packing motifs

It is anticipated that these functional groups would lead to the formation of robust hydrogen-bonding networks. Common motifs in sulfonamide crystal structures include dimers, chains, and sheets. For instance, the N-H group of one molecule could form a hydrogen bond with a sulfonyl oxygen of a neighboring molecule, leading to the formation of infinite chains or dimeric structures. The oxime group could also participate in similar hydrogen bonding interactions, potentially with other oxime groups or with the sulfonyl group.

In addition to hydrogen bonding, other intermolecular interactions such as dipole-dipole interactions arising from the polar sulfonyl group, and van der Waals forces would also play a role in the crystal packing. The presence of the bromine atom could also lead to halogen bonding interactions, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic atom (like a sulfonyl oxygen) on an adjacent molecule. The aromatic rings may also participate in π-π stacking interactions. The interplay of these interactions would define the final three-dimensional architecture of the crystal lattice.

Computational and Theoretical Investigations of 4 Bromobenzenesulfonylacetamide Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgnih.gov It is widely employed for its favorable balance between accuracy and computational cost, making it a standard tool for calculating molecular properties. nih.gov

The first step in a computational analysis is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state. For 4-Bromobenzenesulfonylacetamide oxime, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable conformation. nih.gov The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

The resulting optimized structure provides key insights into the molecule's spatial configuration. For instance, the planarity of the benzene ring, the tetrahedral arrangement around the sulfur atom, and the specific orientation of the acetamide (B32628) oxime side chain would be precisely determined. This information is crucial for understanding the molecule's steric and electronic properties and its potential interactions with other molecules.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

This table presents hypothetical, representative data that would be obtained from a DFT geometry optimization. Actual values would result from a specific computational run.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-Br1.91
S=O1.45
S-N1.65
C=N (oxime)1.29
Bond Angles (°) O-S-O120.5
C-S-N107.8
C-N-O (oxime)111.0
Dihedral Angles (°) C-C-S-N85.3
S-N-C-C175.2

DFT calculations are also highly effective in predicting spectroscopic properties, which can be used to validate and interpret experimental data. researchgate.net

Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and wagging of bonds. By comparing the calculated IR spectrum with an experimental one, each absorption band can be assigned to a specific molecular motion. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. researchgate.net

Nuclear Magnetic Resonance (NMR) Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict NMR chemical shifts (¹H and ¹³C). The calculation determines the magnetic shielding tensors for each nucleus. The chemical shifts are then obtained by referencing these values to a standard, such as Tetramethylsilane (TMS). These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. researchgate.netresearchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for this compound

This table provides an example of the kind of data generated from DFT spectroscopic predictions compared to potential experimental values.

ParameterFunctional GroupCalculated ValueExperimental Value
IR Frequencies (cm⁻¹) S=O stretch13551340
N-H stretch33103285
C=N stretch16701655
¹³C NMR Shifts (ppm) C-Br125.8124.5
C-S142.1140.9
C=N (oxime)155.4154.2
¹H NMR Shifts (ppm) Aromatic CH7.857.78
N-H8.508.42
O-H (oxime)10.2010.11

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilic character. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic character. youtube.comtaylorandfrancis.com DFT calculations provide the energies of all molecular orbitals, including the HOMO and LUMO.

For this compound, the HOMO is expected to be localized primarily on the bromine atom and the π-system of the benzene ring, which are electron-rich regions. Conversely, the LUMO is likely distributed over the electron-withdrawing sulfonyl group (-SO₂) and the acetamide oxime moiety, which can accept electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

Chemical Reactivity: A small HOMO-LUMO gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Such molecules are often termed "soft" and are more polarizable. A large energy gap indicates high stability and lower chemical reactivity, as more energy is needed for electronic excitation.

Charge Transfer: The HOMO-LUMO gap also provides insight into the charge transfer possibilities within the molecule. biointerfaceresearch.com A lower energy gap facilitates intramolecular charge transfer, which is a key factor in determining a molecule's electronic and optical properties.

Table 3: Illustrative Frontier Orbital Energies for this compound

This table shows representative energy values for the frontier orbitals as would be calculated by DFT.

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.22
HOMO-LUMO Gap (ΔE) 5.63

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is plotted onto a constant electron density surface, and different colors are used to indicate regions of varying electrostatic potential. researchgate.netpreprints.org MEP maps are extremely useful for identifying the reactive sites of a molecule for electrophilic and nucleophilic attack. biointerfaceresearch.comresearchgate.net

The color scheme conventionally used is:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow: Indicates regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the electronegative oxygen atoms of the sulfonyl and oxime groups, as well as the nitrogen atoms. These areas represent the sites of lone pair electrons and are the primary targets for electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic protons on the amide and oxime groups, making them sites for nucleophilic interaction. The benzene ring would show a mixed potential, influenced by the electron-withdrawing sulfonyl group and the electron-donating effect of the bromine atom's lone pairs.

Visualization of charge distribution and identification of electrophilic and nucleophilic sites.

A computational analysis of this compound would typically involve the calculation of its molecular electrostatic potential (MEP) surface. This visualization tool is crucial for understanding the charge distribution across the molecule. The MEP map would illustrate regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack, and regions of positive potential, highlighting electron-deficient areas prone to nucleophilic attack. For instance, the oxygen and nitrogen atoms of the sulfonyl and oxime groups would be expected to exhibit negative electrostatic potential, marking them as likely nucleophilic centers. Conversely, hydrogen atoms and the carbon atoms adjacent to electronegative groups would likely show positive potential, identifying them as electrophilic sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the electronic structure of a molecule, providing a detailed picture of bonding and orbital interactions.

Quantification of hyperconjugative interactions and charge delocalization within the molecule.

Through NBO analysis, the hyperconjugative interactions that contribute to the stability of this compound could be quantified. This would involve examining the delocalization of electron density from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis-type orbitals. The analysis would yield second-order perturbation theory energies (E(2)), which quantify the energetic significance of these interactions. For example, significant E(2) values would be expected for interactions involving the lone pairs of the oxygen and nitrogen atoms donating into the antibonding orbitals of adjacent sigma and pi bonds, indicating substantial charge delocalization and resonance effects within the sulfonylacetamide and oxime moieties.

A hypothetical data table for such an analysis would look like this:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O) on SO2σ* (S-C)Data not available
LP (N) on Amideπ* (C=O)Data not available
LP (O) on Oximeσ* (N-C)Data not available
π (C-C) in Ringπ* (C-C) in RingData not available

Reaction Pathway and Transition State Computations

Computational chemistry also allows for the exploration of potential reaction mechanisms involving a molecule.

Theoretical modeling of key transformation mechanisms and energy barriers.

Theoretical modeling could be employed to investigate various chemical transformations of this compound. This would involve mapping the potential energy surface for a given reaction to identify the minimum energy pathway. Key structures along this pathway, including reactants, transition states, intermediates, and products, would be optimized. By calculating the energies of these structures, the activation energy (energy barrier) for the reaction can be determined, providing insight into the reaction kinetics. For example, the mechanism of hydrolysis or rearrangement of the oxime group could be modeled, and the associated energy barriers would indicate the feasibility of such transformations under different conditions.

A summary of such computational findings would typically be presented in a table:

Reaction StepSpeciesRelative Energy (kcal/mol)
ReactantsThis compound + H2OData not available
Transition State 1[Transition State Structure]Data not available
Intermediate[Intermediate Structure]Data not available
Transition State 2[Transition State Structure]Data not available
Products[Product Structures]Data not available

Synthetic Utility and Applications of 4 Bromobenzenesulfonylacetamide Oxime Derivatives in Complex Molecule Synthesis

Role as a Key Intermediate in Carbon-Nitrogen (C-N) Bond Forming Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, given the prevalence of nitrogen in pharmaceuticals, agrochemicals, and materials. tcichemicals.com Derivatives of 4-bromobenzenesulfonylacetamide oxime can serve as valuable precursors for C-N bond formation, primarily through reactions that leverage the reactivity of the oxime's N-O bond. nsf.gov While direct studies on this compound are limited, the broader class of N-sulfonylated amidoximes and related sulfonamides are recognized as precursors to nitrogen-centered radicals, which are key intermediates in various C-N coupling reactions. nih.govresearchgate.net

The sulfonyl group in these molecules acts as an activating group, facilitating the generation of reactive nitrogen species under appropriate conditions. For instance, transition-metal-free methods have been developed where sulfonamides, upon single-electron transfer, form aminyl radicals that can participate in C-N bond formation to generate amidines. nih.gov This highlights the potential of the sulfonylacetamide framework to act as a source of nitrogen in radical-mediated C-N coupling processes.

Strategies for the construction of nitrogen-containing heterocycles using this compound or its derivatives

Nitrogen-containing heterocycles are ubiquitous structural motifs in biologically active compounds. researchgate.net The oxime functionality within this compound derivatives provides a strategic entry point for the synthesis of these important scaffolds. clockss.org Various strategies have been developed for the synthesis of N-heterocycles using oximes as versatile synthons. nih.gov

Synthesis of pyridines and other heterocyclic scaffolds via [4+2] or [3+3] type annulation reactions

The construction of pyridine rings, a core component of many pharmaceuticals, can be achieved through annulation reactions involving oxime derivatives. baranlab.orgmdpi.comresearchgate.net While specific examples utilizing this compound are not extensively documented, the general principles of using oximes in [4+2] and [3+3] cycloaddition reactions are well-established and can be extrapolated. In these reactions, the oxime or its activated form can serve as a two-atom or three-atom synthon, reacting with a suitable partner to construct the heterocyclic ring. For instance, in a [3+3] annulation, an oxime derivative could provide a C-C-N fragment that combines with a three-carbon unit to form a six-membered ring.

Development and optimization of catalytic systems for oxime-mediated transformations

The transformation of oximes into valuable products is often facilitated by catalytic systems that can control the reactivity and selectivity of the reaction. semanticscholar.orgresearchgate.net The development of such catalysts is crucial for expanding the synthetic utility of compounds like this compound.

Exploration of transition metal catalysis (e.g., copper, rhodium) in oxime-directed reactions

Transition metals, particularly copper and rhodium, have proven to be highly effective in catalyzing a wide range of reactions involving oximes. nih.govrsc.org Copper catalysts are known to promote the cleavage of the N-O bond in O-acyl oximes, leading to the formation of enamines or other reactive intermediates that can participate in annulation reactions to form heterocycles like 5-sulfonamidoindoles. mdpi.comnih.gov This suggests that a copper-catalyzed system could be employed to activate this compound derivatives for similar transformations.

Rhodium catalysts are also well-suited for C-H activation and amination reactions. nih.gov For example, rhodium complexes can catalyze the intermolecular amidation of arenes with sulfonyl azides, demonstrating their ability to facilitate C-N bond formation. nih.gov While not directly involving an oxime, this highlights the potential for rhodium catalysis to be applied to transformations of sulfonyl-containing compounds. The development of specific rhodium-based catalytic systems for reactions of this compound could open up new avenues for direct C-H functionalization and amination.

Exploiting the oxime functionality in multi-component reactions for chemical diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules from three or more starting materials in a single pot. nih.govrsc.orgresearchgate.net The oxime functionality is well-suited for participation in MCRs due to its ability to react with various electrophiles and nucleophiles.

While specific MCRs involving this compound are not widely reported, the general reactivity of oximes in such reactions provides a blueprint for their potential application. For example, a visible-light-mediated three-component reaction for the synthesis of oxime esters has been developed using aldehydes, anilines, and N-hydroxyphthalimide esters. nih.govresearchgate.net This demonstrates the feasibility of incorporating an oxime-containing component into a multi-component setup to generate diverse molecular scaffolds. The this compound, with its distinct functional handles, could be a valuable substrate in the design of novel MCRs to access libraries of complex and potentially bioactive molecules.

Q & A

Q. [Advanced] What advanced purification techniques address challenges in isolating this compound from reaction mixtures?

  • Methodology :
  • Column Chromatography : Use silica gel with gradient elution (CH₂Cl₂ → CH₂Cl₂/MeOH 95:5) to separate sulfonamide byproducts.
  • Crystallization Optimization : Screen solvents (e.g., acetonitrile/water) to obtain single crystals for X-ray diffraction.
  • HPLC-Prep : Employ C18 columns (MeCN/H₂O 60:40, 1 mL/min) for >99% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.